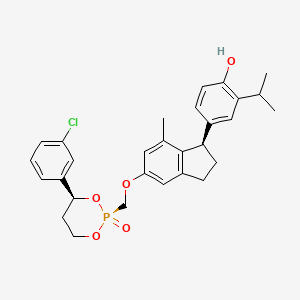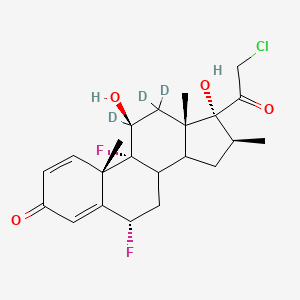
Halobetasol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halobetasol-d3 is a deuterated form of halobetasol propionate, a potent synthetic corticosteroid used primarily in the treatment of various skin conditions such as psoriasis and eczema. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can potentially alter its pharmacokinetic properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Halobetasol-d3 involves the incorporation of deuterium atoms into the halobetasol propionate molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) can be used in the reaction mixture.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure the consistent incorporation of deuterium atoms. The process would require specialized equipment and conditions to handle deuterated compounds safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Halobetasol-d3, like its parent compound, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated metabolites, while reduction could produce deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Halobetasol-d3 has several applications in scientific research, including:
Pharmacokinetic Studies: The incorporation of deuterium can alter the metabolic stability and half-life of the compound, making it useful for studying drug metabolism and pharmacokinetics.
Isotope Labeling: Deuterium-labeled compounds are valuable in various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medical Research: this compound can be used to investigate the effects of deuterium substitution on the efficacy and safety of corticosteroids in treating skin conditions.
Industrial Applications: The compound can be used in the development of new formulations and delivery systems for topical corticosteroids.
Wirkmechanismus
Halobetasol-d3 exerts its effects through mechanisms similar to those of halobetasol propionate. It binds to glucocorticoid receptors in the skin, leading to the suppression of inflammatory cytokines and mediators. This results in reduced inflammation, itching, and redness associated with skin conditions. The deuterium atoms may influence the binding affinity and metabolic stability of the compound, potentially enhancing its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halobetasol Propionate: The parent compound, widely used in dermatology.
Clobetasol Propionate: Another potent corticosteroid with similar applications.
Diflorasone Diacetate: A corticosteroid used for similar skin conditions.
Uniqueness
Halobetasol-d3 is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated corticosteroids in terms of metabolic stability and efficacy.
Eigenschaften
Molekularformel |
C22H27ClF2O4 |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
(6S,9R,10S,11S,13S,16S,17R)-17-(2-chloroacetyl)-11,12,12-trideuterio-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13?,14?,16-,17-,19-,20-,21-,22-/m0/s1/i9D2,17D |
InChI-Schlüssel |
LEHFPXVYPMWYQD-COSGEAEOSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(C(C[C@@H](C3=CC(=O)C=C[C@@]32C)F)C4C[C@@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CCl)O)C)F)O |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


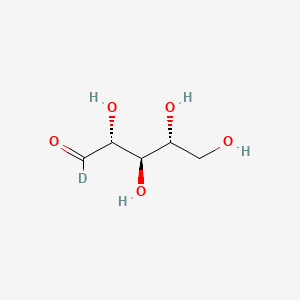
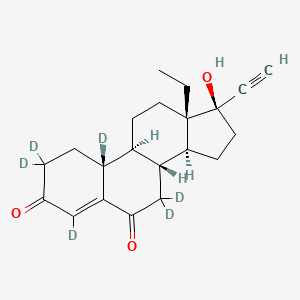
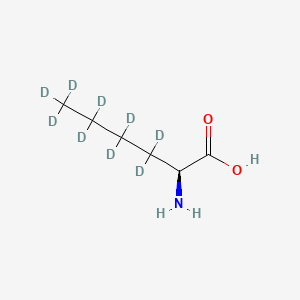
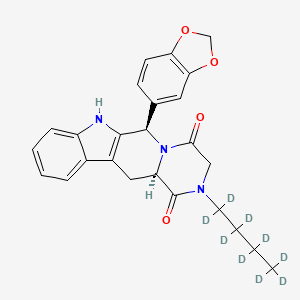
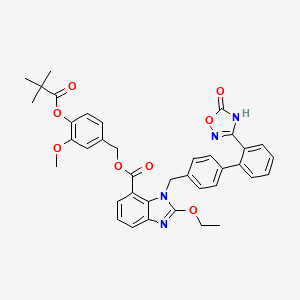
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
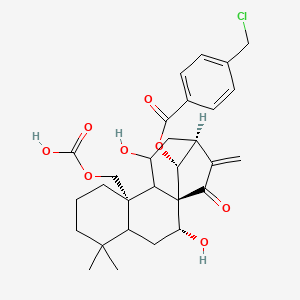

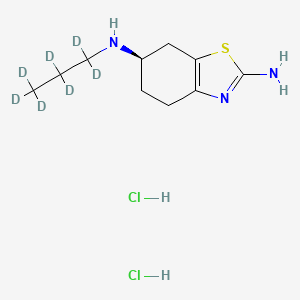

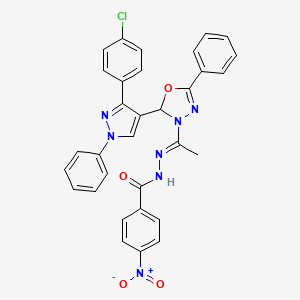
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)

